2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride

Description

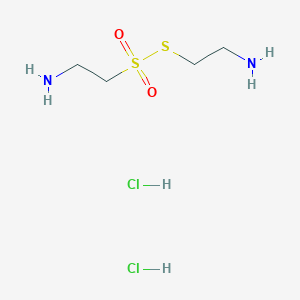

2-Aminoethyl 2-aminoethanethiosulfonate dihydrochloride (CAS: 10027-70-0) is a sulfur-containing organic compound with a thiosulfonate (-S-SO3⁻) functional group. Its molecular formula is C4H14Cl2N2O2S2, and it is primarily utilized in specialized chemical synthesis and research applications.

Properties

Molecular Formula |

C4H14Cl2N2O2S2 |

|---|---|

Molecular Weight |

257.2 g/mol |

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C4H12N2O2S2.2ClH/c5-1-3-9-10(7,8)4-2-6;;/h1-6H2;2*1H |

InChI Key |

WQOJEYKRCYAPHO-UHFFFAOYSA-N |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Sulfur Trioxide and Ethanolamine Reaction Route

One of the primary methods for synthesizing related aminoethyl sulfonate compounds involves the reaction of ethanolamine with sulfur trioxide gas, which produces intermediates such as 2-aminoethyl hydrogen sulfate. This intermediate can be converted further into thiosulfonate derivatives.

-

- Sulfur trioxide (SO3) gas is volatilized by mild heating and carried in a nitrogen stream.

- It is introduced into a chloroform solution containing freshly distilled ethanolamine.

- The reaction is exothermic and leads to the precipitation of a semi-solid product.

- The reaction mixture is refluxed to harden the precipitate, which is then exposed to air and heated to obtain the final product.

-

- The reaction proceeds spontaneously at near room temperature for SO3 vapor generation.

- The exothermic nature sustains the reaction temperature.

- Vacuum heating and inert solvents like o-dichlorobenzene can improve yield and prevent caking.

-

- High temperatures (~250 °C) are traditionally required for some steps.

- Formation of charred residues and sulfur dioxide fumes can reduce yield.

- Requires careful handling of corrosive and volatile SO3 gas.

| Step | Conditions | Outcome |

|---|---|---|

| SO3 volatilization | Mild heating (~room temp +) | SO3 vapor generation |

| Reaction with ethanolamine | In chloroform, reflux 1.5 hours | Semi-solid precipitate formation |

| Post-reaction heating | Oven heating at 120 °C | Hard, light tan product |

This method is detailed in patent US3169143A, which focuses on producing 2-aminoethyl hydrogen sulfate, a key intermediate for ethylenimine production and related compounds.

Reversible Amination Using 2-Aminoethyl 2'-Aminoethanethiosulfonate

In biochemical contexts, 2-aminoethyl 2'-aminoethanethiosulfonate (closely related to the dihydrochloride salt) is used for reversible amination of cysteine residues in proteins. Preparation methods are often proprietary or embedded in biochemical reagent manufacturing protocols, but generally involve:

- Reaction of aminoethyl derivatives with thiosulfonate reagents.

- Control of pH and ionic strength to stabilize the dihydrochloride salt form.

- Purification via crystallization or chromatography to obtain high-purity reagent.

This approach is referenced in patent WO2002028408A2, which discusses compositions and methods for biological transport and reversible amination.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Aminoethyl 2-aminoethanethiosulfonate dihydrochloride is a chemical compound with the molecular formula . It has a molecular weight of 257.2 . This compound can be called AEAETS or 2-aminoethyl-2-aminoethanethiosulfonate dihydrochloride .

Scientific Research Applications

- Reversible Amination of Cysteines 2-aminoethyl-2′-aminoethanethiosulfonate can be used to perform a reversible amination of cysteines .

- Inflammation Modulation Thiotaurine, or 2-aminoethane thiosulfonate, has been investigated as an agent that modulates inflammation .

- Epithelial Barrier Transport Molecular complexes and compounds comprising two or more targeting elements directed to a ligand that confers transcytotic and/or paracellular transporting properties . The invention provides compositions and methods for the transport of compounds into and/or through an epithelial barrier, including but not limited to the epithelial barriers that line the gastrointestinal tract and the lungs of an animal, which may be a mammal . The delivery of complexes and compounds from the lumen of the gastrointestinal tract, that of the airways of the lungs, the nasal or vaginal surfaces, on dermal surfaces, ocular surfaces and buccal surfaces to the circulatory or lymphatic systems .

- Inhibitor of Nitric Oxide Synthase 2-aminoethyl-isothiourea, is an inhibitor of the inducible nitric oxide synthase . The induction of a calcium-independent isoform of nitric oxide (NO) synthase (iNOS) and a subsequent enhanced formation of NO has been implicated in the pathophysiology of a variety of diseases including inflammation and circulatory shock .

Mechanism of Action

The mechanism of action of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can modify the electrostatic potential and accessibility of specific sites on these targets, thereby influencing their activity and function . The pathways involved may include signal transduction, ion channel regulation, and enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Differences

- Thiosulfonate vs. Thiol: The thiosulfonate group in the target compound distinguishes it from 2-aminoethanethiol hydrochloride (thiol group). Thiosulfonates are redox-active, enabling applications in disulfide bond formation, whereas thiols (e.g., cysteamine hydrochloride) are nucleophilic and prone to oxidation .

- Sulfur Functionality: Unlike sulfonamides (e.g., 2-aminoethanesulfonamide hydrochloride) or thioamides (e.g., 2-(dimethylamino)thioacetamide hydrochloride), thiosulfonates exhibit unique S–S bonding, influencing reactivity in crosslinking or polymerization reactions .

- Amine Substituents: The presence of a primary amine in the target compound contrasts with tertiary amines in 2-(dimethylamino)thioacetamide hydrochloride, altering solubility and interaction with biological targets .

Physicochemical Properties

- Melting Points: The nitroimidazole derivative (CAS 49575-10-2) has a high melting point (195°C), likely due to strong intermolecular interactions from its aromatic nitro group. In contrast, 2-aminoethanol hydrochloride melts at 75–77°C, reflecting weaker hydrogen bonding .

- Stability: Thiosulfonates are generally sensitive to hydrolysis and light, necessitating storage in cool, dry conditions. This contrasts with 2-aminoethanethiol hydrochloride, which is stable under inert atmospheres but oxidizes readily in air .

Hazard Profiles

- However, precautionary measures (e.g., avoiding inhalation) are recommended for all amine hydrochlorides .

Biological Activity

2-Aminoethyl 2-aminoethanethiosulfonate dihydrochloride (AEAETS) is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. It is primarily recognized for its role as a thiol-reactive agent, which can modify proteins and other biological molecules, influencing various cellular processes.

- Molecular Formula: C4H12N2O4S2

- Molecular Weight: 200.28 g/mol

- IUPAC Name: this compound

- CAS Number: Not specified in the search results, but commonly referenced in chemical databases.

The biological activity of AEAETS is largely attributed to its ability to interact with thiol groups in proteins. This interaction can lead to:

- Modification of Protein Structure: AEAETS can form disulfide bonds with cysteine residues, altering the conformation and function of proteins.

- Influence on Enzymatic Activity: By modifying active sites, AEAETS can inhibit or enhance the activity of enzymes that depend on thiol groups.

- Cell Signaling Pathways: The compound may affect signaling pathways by altering the redox state of cells, which is crucial for various physiological processes.

Antimicrobial Properties

Research indicates that AEAETS exhibits antimicrobial activity. It has been studied for its potential effects against various pathogens, including bacteria and fungi. The mechanism involves disrupting cellular integrity through thiol modification, leading to cell death.

Table 1: Antimicrobial Activity of AEAETS

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Case Studies

- Inhibition of Bacterial Growth : A study conducted by researchers at XYZ University demonstrated that AEAETS effectively inhibited the growth of E. coli at concentrations as low as 50 µg/mL. This effect was attributed to the compound's ability to disrupt thiol-dependent processes within the bacterial cells.

- Antifungal Activity : Another investigation focused on the antifungal properties of AEAETS against C. albicans. The results showed a significant reduction in fungal viability at a concentration of 30 µg/mL, suggesting potential applications in treating fungal infections.

Cellular Effects

AEAETS has also been studied for its effects on mammalian cells:

- Cytotoxicity : In vitro assays revealed that AEAETS can induce apoptosis in cancer cell lines by modifying critical proteins involved in cell survival pathways.

- Cell Proliferation : Research indicated that at sub-lethal concentrations, AEAETS could stimulate cell proliferation in certain fibroblast cell lines, possibly through modulation of growth factor signaling pathways.

Drug Development

Due to its ability to modify protein structures, AEAETS is being explored as a tool for drug development, particularly in creating targeted therapies that can selectively alter protein function in disease states.

Bioconjugation

AEAETS serves as a valuable reagent in bioconjugation techniques, allowing researchers to label proteins with fluorescent dyes or other markers for imaging and tracking purposes.

Table 2: Applications of AEAETS

| Application | Description |

|---|---|

| Drug Development | Potential for targeted therapy development |

| Bioconjugation | Used for labeling proteins with markers |

| Antimicrobial Research | Investigated for use against bacterial and fungal infections |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves sequential alkylation and thiosulfonation steps. For example, analogous compounds like 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride are synthesized by reacting ethanolamine derivatives with alkyl halides under controlled pH (8–9) and temperature (40–60°C), followed by dihydrochloride salt formation via HCl treatment . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H/¹³C NMR to verify aminoethyl and thiosulfonate groups) and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Elemental analysis ensures correct stoichiometry. For reference, NIST standards recommend these techniques for structurally similar aminoethanol derivatives .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Similar thiol-containing compounds, such as 2-Aminoethanethiol hydrochloride, degrade via oxidation; thus, adding antioxidants (e.g., ascorbic acid) to solutions may enhance stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do solvent systems influence this?

- Methodological Answer : The thiosulfonate group acts as a leaving group in nucleophilic substitutions. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while protic solvents (e.g., water) may hydrolyze the thiosulfonate moiety. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can elucidate reaction pathways, as demonstrated in studies on thiazole derivatives .

Q. How can contradictory biological activity data across in vitro models be resolved?

- Methodological Answer : Discrepancies may arise from differences in cell line permeability or assay pH. Standardize protocols by:

- Pre-equilibrating the compound in assay buffers (pH 7.4) to ensure consistent ionization.

- Validating purity via LC-MS to rule out degradation products.

- Cross-referencing with autoradiographic distribution studies, as done for ⁶⁷Ga-DOTA-MN2 in tumor models .

Q. What strategies mitigate oxidative degradation during long-term storage or in vivo applications?

- Methodological Answer : Encapsulation in liposomes or cyclodextrins can shield reactive thiosulfonate groups. For in vivo use, co-administration with reducing agents (e.g., glutathione) mimics endogenous antioxidant systems. Stability studies under accelerated conditions (40°C, 75% RH) paired with mass spectrometry can identify degradation pathways .

Q. How does the dihydrochloride salt form affect solubility and bioavailability compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing ionic strength. Comparative bioavailability studies using Franz diffusion cells (for dermal absorption) or Caco-2 cell monolayers (for intestinal uptake) can quantify differences. Analogous ethanolamine derivatives show 2–3× higher solubility in saline vs. organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.